molecular formula C5H2BrCl2N B1280864 5-Bromo-2,4-dichloropyridine CAS No. 849937-96-8

5-Bromo-2,4-dichloropyridine

Cat. No. B1280864
Key on ui cas rn: 849937-96-8
M. Wt: 226.88 g/mol
InChI Key: SGCSNJNPPSSPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409866B2

Procedure details

The title compound was synthesized in analogy to Example 123a, using 5-bromo-2,4-dichloropyridine (CAN 849937-96-8) and cyclobutanone (CAN 1191-95-3) as starting materials and isolated (5.1 g, 76%); MS (ESI, m/z): 218.4 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:9])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[C:10]1(=[O:14])[CH2:13][CH2:12][CH2:11]1>>[Cl:9][C:3]1[CH:4]=[C:5]([Cl:8])[N:6]=[CH:7][C:2]=1[C:10]1([OH:14])[CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=NC1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated (5.1 g, 76%)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC(=C1)Cl)C1(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.